molecular formula C16H36Br3N-2 B13903320 Tetrabutylazanium;tribromide

Tetrabutylazanium;tribromide

Cat. No.: B13903320
M. Wt: 482.2 g/mol
InChI Key: NVPJVPHQWFARPY-UHFFFAOYSA-K
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Description

Historical Trajectories of Organic Polyhalide Reagents in Synthetic Chemistry

The journey of organic chemistry has been intrinsically linked to the development of new reagents to facilitate specific chemical transformations. The use of halogens, particularly bromine, has been fundamental since the 19th century for creating a vast array of organic compounds. However, elemental bromine is a volatile, corrosive, and hazardous liquid, which spurred the search for safer, solid alternatives. boffinaccess.com

This search led to the development of a class of compounds known as organic polyhalides. These reagents, which include quaternary ammonium (B1175870) polyhalides like Tetrabutylazanium;tribromide, offered a way to "tame" reactive halogens. boffinaccess.com By incorporating the halogen into a stable, crystalline lattice, chemists could achieve more controlled and selective reactions. Early systematic studies of organic compounds in the latter half of the 19th century laid the groundwork for the development of such specialized reagents. rroij.com The evolution of organometallic chemistry, starting with discoveries like diethylzinc (B1219324) in 1849, also highlighted the power of creating new types of reagents to form specific chemical bonds. acs.orgwikipedia.org The development of N-bromoamides and other solid bromine carriers provided milder conditions for bromination reactions, paving the way for more complex reagents like TBATB.

Foundational Role of Tetrabutylammonium (B224687) Cations in Facilitating Chemical Transformations

The "tetrabutylazanium" or tetrabutylammonium ([N(C₄H₉)₄]⁺) cation is not merely a spectator in the reactions of its tribromide salt. It is a key player in a powerful technique known as Phase Transfer Catalysis (PTC). acenet.edufinerchem.com Many chemical reactions involve reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. littleflowercollege.edu.in This immiscibility prevents the reactants from interacting, leading to very slow or no reaction.

Phase transfer catalysts, typically quaternary ammonium or phosphonium (B103445) salts, overcome this barrier. acenet.eduwikipedia.org The tetrabutylammonium cation, with its four butyl groups, is lipophilic (fat-loving), which allows it to be soluble in organic solvents. acenet.edu It can form an ion pair with an anion (like the tribromide, Br₃⁻, or another reactant from an aqueous phase) and transport it into the organic phase where the reaction can occur. acenet.eduontosight.ai This catalytic cycle dramatically increases reaction rates and yields, making previously impractical reactions feasible. finerchem.comontosight.ai The use of quaternary ammonium salts as phase transfer catalysts is a cornerstone of green chemistry, as it can reduce the need for harsh organic solvents by allowing the use of water. littleflowercollege.edu.inwikipedia.org

Evolution of Research Paradigms for Tetrabutylazanium Tribromide

This compound is synthesized through the reaction of tetrabutylammonium bromide with bromine. ontosight.aiwikipedia.org Initially recognized as a convenient and safer solid brominating agent, its research applications have expanded significantly over time. wikipedia.orgchemicalbook.com

Early research focused on its primary function: the bromination of various organic molecules. It proved effective for the bromination of alkenes, alkynes, and aromatic compounds under mild conditions. ontosight.aichemicalbook.comchemimpex.com It is also used for preparing vicinal dibromides and α-bromo acetals. chemicalbook.comfishersci.ca

More recent research has explored its catalytic properties. It can be used as a catalyst for preparing O-isopropylidene derivatives from sugars and in the synthesis of complex molecules like bis-indolylmethanes. sigmaaldrich.com Furthermore, it can act as an in-situ generator of anhydrous hydrogen bromide (HBr), which itself is a valuable acidic catalyst for reactions like the acylation of alcohols and the acetalization of carbonyl compounds. chemicalbook.comumich.edu This dual role as both a reactant and a potential catalyst source has broadened its synthetic utility. umich.edu

Physicochemical Properties of Tetrabutylazanium Tribromide
PropertyValueReference
Molecular FormulaC₁₆H₃₆Br₃N wikipedia.orgsigmaaldrich.com
Molecular Weight482.18 g/mol wikipedia.orgsigmaaldrich.com
AppearancePale orange to yellow crystalline powder wikipedia.orgchemimpex.com
Melting Point71-76 °C wikipedia.orgchemicalbook.com
SolubilitySoluble in various organic solvents like chloroform (B151607), acetone, and DMF; Insoluble in water. ontosight.aichemicalbook.com

Interdisciplinary Significance of Tetrabutylazanium Tribromide Studies

The influence of this compound is not confined to traditional organic synthesis. Its unique properties have found applications in several related scientific fields.

Materials Science: The compound is used in polymer chemistry for the synthesis of brominated polymers, which are important as flame retardants. chemimpex.com A recent study highlighted its use as an auxiliary additive in the synthesis of silver nanowires (AgNWs) with ultrahigh aspect ratios. acs.org These nanowires are crucial for producing high-quality flexible and transparent conductive films for touch screens and displays. acs.org

Analytical Chemistry: As a phase transfer catalyst, it is employed in analytical methods to facilitate the extraction and analysis of various compounds. chemimpex.comstarskychemical.com

Electrochemistry: Quaternary ammonium salts are fundamental components in electrochemistry. While specific studies on TBATB are part of the broader research into these salts, the parent compound, tetrabutylammonium bromide, is used to study electrochemical processes like cyclic voltammetry. researchgate.net

Green Chemistry: The use of TBATB as a solid, stable bromine source and as a phase transfer catalyst aligns with the principles of green chemistry. It avoids the hazards of liquid bromine and can enable reactions in more environmentally benign solvent systems, such as water-organic biphasic systems. boffinaccess.comnih.gov

Selected Applications of Tetrabutylazanium Tribromide
Application AreaSpecific UseReference
Organic SynthesisMild brominating agent for alkenes, alkynes, aromatics chemimpex.com
CatalysisCatalyst for acetalization and esterification chemicalbook.comfishersci.caumich.edu
Materials ScienceSynthesis of ultrahigh aspect ratio silver nanowires acs.org
Green ChemistrySafe, solid alternative to liquid bromine wikipedia.orgboffinaccess.com

Properties

Molecular Formula

C16H36Br3N-2

Molecular Weight

482.2 g/mol

IUPAC Name

tetrabutylazanium;tribromide

InChI

InChI=1S/C16H36N.3BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-3

InChI Key

NVPJVPHQWFARPY-UHFFFAOYSA-K

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Br-]

Origin of Product

United States

Advanced Synthetic Methodologies and Preparation Techniques

Direct Synthesis Routes for Tetrabutylazanium Tribromide

Direct synthesis methods involve the straightforward reaction of a tetrabutylammonium (B224687) source with a brominating agent.

A primary route to TBATB involves the oxidation of tetrabutylammonium bromide (TBAB). googleapis.com This can be accomplished using various oxidizing agents. One common method involves treating solid tetra-n-butylammonium bromide with bromine vapor. wikipedia.org

Another approach utilizes a combination of vanadium pentoxide (V₂O₅) and aqueous hydrogen peroxide (H₂O₂) to oxidize tetrabutylammonium bromide. wikipedia.orgevitachem.com This method is considered more environmentally benign than using elemental bromine. ias.ac.inias.ac.in The reaction is typically carried out in an aqueous medium, and the product, TBATB, precipitates as a yellow to orange-yellow solid. ias.ac.inpsu.edu The yield of this reaction can be quite high, with some procedures reporting yields of around 70%, which can be increased to as high as 97% with the addition of a catalytic amount of V₂O₅ and dilute sulfuric acid. psu.edu

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can also be used to mediate the oxidation of tetraalkylammonium bromides to their corresponding tribromides in an aqueous solvent, offering a simple and environmentally friendly procedure with high yields. researchgate.net A similar method involves the use of sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) in water. boffinaccess.comscispace.com

The following table summarizes various oxidative methods for the synthesis of TBATB from TBAB.

Oxidizing AgentSolventReported YieldReference
Bromine Vapor-- wikipedia.org
V₂O₅ / H₂O₂Water~70% (up to 97%) psu.edu
Cerium(IV) Ammonium Nitrate (CAN)WaterHigh researchgate.net
NaBrO₃ / HBrWater95-96% boffinaccess.comscispace.com

This table provides a summary of different direct synthesis routes for TBATB through the oxidation of TBAB, highlighting the oxidizing agents, solvents, and reported yields.

Controlled bromination is crucial for the selective synthesis of TBATB. The reaction of tetrabutylammonium bromide with elemental bromine is a fundamental approach. ontosight.ai This reaction is often performed in a suitable solvent to ensure homogeneity and control over the reaction rate. ontosight.ai

A noteworthy strategy involves the in situ generation of the brominating agent. For instance, the reaction of V₂O₅ with H₂O₂ forms peroxovanadium(V) species, which then oxidize bromide ions to the tribromide anion (Br₃⁻). organic-chemistry.org This allows for a more controlled and selective bromination process. organic-chemistry.org This method has been shown to be effective for the regioselective bromination of various organic substrates, highlighting the controlled nature of the brominating agent generated. organic-chemistry.orgresearchgate.net

Furthermore, the use of TBATB itself as a brominating agent allows for substrate-controlled regioselective bromination. For example, in the bromination of pyrroles with carbonyl substituents at the C-2 position, TBATB favors the formation of the 5-brominated product, whereas other brominating agents like N-bromosuccinimide (NBS) typically yield the 4-brominated species. acs.orgacs.orgnih.gov This demonstrates a high degree of control based on the substrate's structure.

Indirect and Catalytic Approaches to Tetrabutylazanium Tribromide Synthesis

Indirect methods and the use of catalysts offer alternative pathways to TBATB, often with improved efficiency and environmental profiles.

Anion exchange represents an indirect route for synthesizing quaternary ammonium salts. While direct synthesis of TBATB via anion exchange is less common, the principle is well-established for related compounds. For instance, tetrabutylammonium dodecyl sulfate (B86663) has been synthesized from tetrabutylammonium bromide through an anion exchange technique with high efficiency. researchgate.net Similarly, tetrabutylammonium hydroxide (B78521) can be prepared from tetrabutylammonium bromide using a strong basic anion exchange resin. chemicalbook.comresearchgate.netdissertationtopic.net This methodology could theoretically be adapted for the synthesis of TBATB by selecting an appropriate tribromide source for the exchange. The synthesis of tetrabutylammonium hydrogen carbonate from tetrabutylammonium bromide via anion exchange has also been reported.

Several synthetic protocols for TBATB have been developed with a focus on environmental sustainability. A prominent example is the use of vanadium pentoxide and hydrogen peroxide, which avoids the use of hazardous elemental bromine. ias.ac.inorganic-chemistry.org This reaction can be performed in water, further enhancing its green credentials. ias.ac.inpsu.edu

The use of a catalytic amount of a transition metal, such as vanadium(V) or molybdenum(VI), with hydrogen peroxide as the oxidant provides an environmentally favorable route to quaternary ammonium tribromides. googleapis.compsu.edu This biomimetic approach mimics the action of vanadium bromoperoxidase enzymes. ias.ac.inpsu.edu The reaction is conducted under mild conditions, often at room temperature or slightly below, and does not require an organic solvent. googleapis.comias.ac.in

Another green approach involves the solvent-free reaction of quaternary ammonium bromides with potassium permanganate (B83412) (KMnO₄) to produce the corresponding tribromides in high purity and yield. researchgate.net Microwave-assisted synthesis using TBATB as a stable, crystalline bromine source under solvent-free conditions has also been reported as an environmentally benign method. scispace.com

Green Chemistry Principles in Tetrabutylazanium Tribromide Preparation

The synthesis of TBATB is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netksu.edu.sa

Key green chemistry principles applied in TBATB synthesis include:

Prevention of Waste: Using catalytic systems and reactions with high atom economy minimizes waste generation. ksu.edu.sa

Use of Safer Solvents and Auxiliaries: The use of water as a solvent instead of hazardous organic solvents like carbon tetrachloride is a significant improvement. psu.edugoogle.com Some methods even proceed under solvent-free conditions. researchgate.netscispace.com

Use of Safer Chemicals: Replacing highly toxic and corrosive liquid bromine with solid, stable alternatives like TBATB itself or generating the brominating agent in situ from less hazardous materials like H₂O₂ and bromide salts enhances safety. boffinaccess.comorganic-chemistry.orgscispace.com

Catalysis: The use of catalysts, such as V₂O₅ or phase-transfer catalysts like tetrabutylammonium bromide (TBAB) itself, is crucial for developing efficient and environmentally friendly processes. psu.edumdpi.comnih.govfinerchem.comchemicalbook.com

The development of these greener synthetic routes not only makes the production of TBATB safer and more sustainable but also aligns with the broader goals of modern chemical synthesis. researchgate.netdu.ac.in

Solvent-Free Reaction Conditions

The use of tetrabutylammonium tribromide under solvent-free conditions represents a significant advancement in green chemistry. This approach often involves microwave irradiation or elevated temperatures to facilitate reactions, eliminating the need for volatile and often hazardous organic solvents.

One prominent application is the direct condensation of carboxylic acids with alcohols to form esters. researchgate.netsemanticscholar.org In this protocol, a catalytic amount of TBATB is used at reflux temperature without any solvent. researchgate.netsemanticscholar.org This method is notable for not requiring a dehydrating agent or special apparatus to remove the water produced during the reaction. researchgate.netsemanticscholar.org The operational simplicity, shorter reaction times, and high yields are key advantages of this procedure. researchgate.netsemanticscholar.org For instance, the acetylation of various alcohols with acetic acid using TBATB as a catalyst proceeds efficiently under solvent-free conditions. researchgate.net

Another significant use is in the bromination of organic substrates. researchgate.net Microwave-induced solvent-free brominations with TBATB are facile and provide products in high yields within very short reaction times. researchgate.net This method avoids the use of hazardous liquid bromine and organic solvents, making the protocol environmentally friendly. researchgate.net

The table below summarizes the solvent-free esterification of various alcohols catalyzed by TBATB, highlighting the efficiency of this methodology.

Table 1: TBATB-Catalyzed Solvent-Free Esterification of Alcohols with Acetic Acid

Alcohol (Substrate)Time (h)Yield (%)Reference
Benzyl alcohol0.598 researchgate.net
4-Methoxybenzyl alcohol0.598 researchgate.net
4-Nitrobenzyl alcohol1.095 researchgate.net
1-Octanol2.592 researchgate.net
Cyclohexanol3.090 researchgate.net

Photocatalytic Synthesis Enhancements

Tetrabutylammonium tribromide has emerged as an efficient, metal-free, homogeneous catalyst that is active under visible light. sioc-journal.cnresearchgate.net This property allows for the enhancement of synthetic reactions through photocatalysis, particularly for oxidation reactions using air or oxygen as a green oxidant. sioc-journal.cnresearchgate.net

A key application is the direct oxidative functionalization of benzylic C-H bonds in alkyl arenes to produce carbonyl compounds. sioc-journal.cn Under visible light irradiation and an air atmosphere, a catalytic amount of TBATB can efficiently convert alkyl arenes into the corresponding aryl ketones under mild, additive-free conditions. sioc-journal.cn This method provides an effective supplement to existing benzylic photooxidation systems. sioc-journal.cn

Furthermore, the process can be fine-tuned to yield different products selectively. researchgate.net The aerobic oxidation of toluene (B28343) and its derivatives can be directed to produce either benzaldehydes or benzoic acids with good to high yields by adjusting the reaction conditions, such as the solvent and the wavelength of the LED light source (e.g., blue, royal blue, or violet). researchgate.netresearchgate.net For example, the oxidation of toluene can be directed towards benzoic acid by changing the solvent from acetonitrile (B52724) to ethyl acetate (B1210297) and the light source from blue to violet LED. researchgate.net The reaction requires the presence of TBATB, light, and oxygen to proceed. researchgate.net

The table below illustrates the effect of reaction conditions on the photocatalytic oxidation of toluene using TBATB. researchgate.net

Table 2: Optimization of Visible-Light-Induced Oxidation of Toluene using TBATB

Variation from Optimal ConditionsYield (%)Reference
None (Optimal Conditions)85 (Ketone Product) sioc-journal.cn
Without air (under N2)No Reaction sioc-journal.cn
Without TBATBNo Reaction sioc-journal.cn
Without LEDsNo Reaction sioc-journal.cn
O2 instead of air85 sioc-journal.cn
Solvent: Ethyl Acetate, Light: Violet LED (400 nm)Over-oxidation to benzoic acid researchgate.net
Solvent: Acetonitrile, Light: Blue LED (460 nm)Selective for benzaldehyde researchgate.net

Continuous Flow Reactor Applications

Continuous flow technology offers significant advantages for chemical synthesis, including superior control over reaction parameters, enhanced safety, and easier scalability. mit.eduresearchgate.net Quaternary ammonium salts like tetrabutylammonium bromide (TBAB), a close relative of TBATB, are frequently used in these systems, often as catalysts. mit.eduresearchgate.netmdpi.com

In flow chemistry, TBAB has been employed as an inexpensive, air-stable, and less toxic organic catalyst. mdpi.com For instance, it can catalyze the synthesis of cyclic carbonates from 1,2-diols and dimethyl carbonate (DMC) in a stainless-steel capillary coil reactor at elevated temperatures, achieving good to excellent yields with short residence times. mdpi.com The synthesis of tetrabutylammonium bromide itself has been achieved using a photocatalytic continuous microchannel reactor, demonstrating a green and efficient production method. google.com

Continuous flow systems are particularly advantageous for handling hazardous reagents and controlling highly exothermic reactions. mit.eduresearchgate.net For example, TBAB has been used as a phase-transfer or ion-exchange catalyst in biphasic flow systems. rsc.org In one application, a stream of a substrate in toluene is mixed with an aqueous solution of potassium hypobromite (B1234621) (KOBr) and catalytic TBAB in a glass chip reactor to produce tribromomethyl sulfones with quantitative yield. rsc.org Similarly, a flow system for the oxidation of alcohols and aldehydes utilizes a stream of the substrate in ethyl acetate with an aqueous solution of sodium hypochlorite (B82951) and catalytic TBAB. researchgate.net This method allows for the safe and efficient oxidation of a range of substrates with complete conversion in short reaction times. researchgate.net

Table 3: Examples of Continuous Flow Reactions Using Catalytic Tetrabutylammonium Salts

Reaction TypeCatalystKey ConditionsOutcomeReference
Oxidation of secondary alcoholsTetrabutylammonium bromideEtOAc/NaOCl (aq), 5-30 min residence timeHigh conversion to ketones researchgate.net
Oxidation of aldehydesTetrabutylammonium bromideEtOAc/NaOCl (aq) with Methanol (B129727), 5-30 min residence timeDirect conversion to methyl esters researchgate.net
Bromination of methyl sulfonesTetrabutylammonium bromideToluene/KOBr (aq), 85 °C, 3 min residence timeQuantitative yield of tribromomethyl sulfones rsc.org
Synthesis of cyclic carbonatesTetrabutylammonium bromideNeat, 180 °C, 3 min residence timeUp to 95% yield mdpi.com

Methodologies for Purification and Isolation in Research Contexts

The purification of tetrabutylammonium tribromide and the isolation of products from reactions where it is employed are crucial steps in synthetic chemistry.

Purification of TBATB: TBATB is typically synthesized as a precipitate from an aqueous solution. google.come-journals.in A common method involves reacting tetrabutylammonium bromide (TBAB) with potassium bromide in an acidic aqueous solution, leading to the formation of a yellow to orange-yellow precipitate of TBATB. google.come-journals.in The purification procedure is as follows:

Filtration: The solid product is separated from the reaction mixture by suction filtration, often using Whatman filter paper. google.come-journals.in

Washing: The collected solid is washed, typically with water, to remove any remaining soluble impurities. ias.ac.in

Drying: The compound is dried in vacuo, for example, over calcium chloride or silica (B1680970) gel. google.come-journals.in

Recrystallization: For higher purity, TBATB can be recrystallized from a suitable solvent, with acetonitrile being commonly reported. google.come-journals.inias.ac.in

Isolation of Products from TBATB-Mediated Reactions: When TBATB is used as a reagent or catalyst, a work-up procedure is required to isolate the desired organic product. The specific method depends on the nature of the product and the reaction mixture. A general procedure following an esterification reaction involves: semanticscholar.org

Quenching: The reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components and quench the reaction. semanticscholar.org

Extraction: The organic product is extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate. semanticscholar.org

Washing and Drying: The organic layer containing the product is separated, washed with water, and then dried over an anhydrous drying agent like sodium sulfate. ias.ac.in

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product, which can then be further purified if necessary, for example, by column chromatography. scielo.org.za

Another relevant technique is the use of an aqueous biphasic system (ABS), which has been demonstrated with tetrabutylammonium bromide for the extraction of dyes. bohrium.com This method uses a salting-out agent to form two aqueous phases, allowing for the selective extraction and isolation of target molecules. bohrium.com

Sophisticated Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Anion and Cationic Moiety Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the vibrational modes of the tetrabutylammonium (B224687) cation and the tribromide anion.

Key vibrational bands observed in the FT-IR spectrum of the tetrabutylammonium cation are associated with the stretching and bending of its hydrocarbon chains. These include:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region are indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds within the butyl groups.

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring and bending of the methylene (B1212753) (CH₂) and methyl (CH₃) groups typically appear in the 1400-1500 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the quaternary ammonium (B1175870) group can also be observed, although it may sometimes be coupled with other vibrations.

The presence of the tribromide anion (Br₃⁻) is more challenging to detect directly in a standard mid-IR spectrum as its fundamental vibrations occur at very low frequencies, typically below 400 cm⁻¹, which falls into the far-infrared region. scispace.com However, its presence is confirmed through other techniques like Raman spectroscopy and its influence on the cation's spectrum.

The FT-IR spectrum of tetrabutylammonium tribromide can be influenced by its physical state and environment. For instance, when incorporated into deep eutectic solvents, shifts in the characteristic peaks can be observed, indicating interactions between the salt and the other components of the solvent. researchgate.netbohrium.com

Table 1: Selected FT-IR Peak Assignments for Tetrabutylammonium Cation

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~2960Asymmetric C-H stretching of CH₃
~2870Symmetric C-H stretching of CH₃
~2930Asymmetric C-H stretching of CH₂
~2850Symmetric C-H stretching of CH₂
~1480CH₂ scissoring vibration
~1380CH₃ symmetric bending vibration

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Raman spectroscopy is particularly effective for the characterization of the tribromide anion (Br₃⁻) due to its symmetric nature. scispace.comthieme-connect.de The linear and symmetric Br₃⁻ ion exhibits a strong, characteristic Raman scattering band corresponding to the symmetric stretching vibration (ν₁). This peak is typically observed in the region of 160-170 cm⁻¹. scispace.com The exact position of this band can be influenced by the cation and the surrounding medium, providing insights into ion pairing and solvent interactions. rsc.org

In addition to the strong symmetric stretch, a weaker band corresponding to the asymmetric stretching vibration (ν₃) and a bending mode (ν₂) may also be observed, although they are often less intense. The observation of a single, strong ν₁ band is a key indicator of a linear and symmetric tribromide anion.

The tetrabutylammonium cation also contributes to the Raman spectrum, with characteristic peaks for C-H and C-C stretching and bending modes, similar to those seen in FT-IR spectroscopy. nih.govresearchgate.net However, the distinct and intense signal of the tribromide anion in the low-frequency region makes Raman spectroscopy a primary tool for its identification and study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tetrabutylammonium tribromide in solution. It provides precise information about the chemical environment of the hydrogen and carbon atoms within the tetrabutylammonium cation.

The ¹H NMR spectrum of the tetrabutylammonium cation is characterized by distinct signals corresponding to the different protons in the butyl chains. chemicalbook.com A typical spectrum in a deuterated solvent like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) will show four main groups of signals: rsc.org

A triplet corresponding to the terminal methyl (CH₃) protons.

A multiplet for the methylene (CH₂) protons adjacent to the methyl group.

Another multiplet for the next methylene (CH₂) group in the chain.

A downfield multiplet for the methylene (CH₂) protons directly attached to the positively charged nitrogen atom. These protons are the most deshielded due to the electron-withdrawing effect of the quaternary nitrogen.

The integration of these signals will be in a 3:2:2:2 ratio, confirming the structure of the butyl chains. The chemical shifts can be influenced by the solvent and the concentration, which can provide information about ion-pairing and aggregation in solution. rsc.org

Table 2: Typical ¹H NMR Chemical Shifts for Tetrabutylammonium Cation in CDCl₃

Proton AssignmentChemical Shift (ppm)Multiplicity
-CH₃~0.98Triplet
-CH₂-CH₃~1.40Sextet
-CH₂-CH₂-N⁺~1.60Multiplet
-CH₂-N⁺~3.25Triplet

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with solvent and concentration.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing distinct signals for each of the four unique carbon atoms in the butyl chains of the tetrabutylammonium cation. nih.gov The carbon atom directly bonded to the nitrogen (Cα) appears at the most downfield chemical shift due to the strong deshielding effect of the positive charge. The other carbon signals (Cβ, Cγ, and Cδ) appear at progressively upfield shifts. spectrabase.com

Table 3: Typical ¹³C NMR Chemical Shifts for Tetrabutylammonium Cation in CDCl₃

Carbon AssignmentChemical Shift (ppm)
Cα (-CH₂-N⁺)~58.5
Cβ (-CH₂-CH₂N⁺)~24.0
Cγ (-CH₂-CH₃)~19.6
Cδ (-CH₃)~13.6

Note: Chemical shifts are referenced to TMS and can vary with solvent.

Beyond standard 1D NMR, advanced techniques can be employed to study the dynamic processes of the tetrabutylammonium cation in solution. mdpi.com These methods can provide insights into molecular motion, aggregation, and interactions with other species.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species based on their diffusion coefficients. It can be used to study the self-aggregation of tetrabutylammonium tribromide in solution and to determine the size of the diffusing species. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, can provide information about the spatial proximity of protons. This can be used to study the conformation of the tetrabutylammonium cation and its interactions with the tribromide anion or solvent molecules.

Relaxation Time Measurements (T₁ and T₂): The measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide detailed information about the molecular tumbling and dynamics of the cation in solution. acs.org For instance, changes in relaxation times can indicate the formation of ion pairs or larger aggregates.

These advanced NMR methods are particularly valuable in understanding the behavior of tetrabutylammonium tribromide in complex environments and its role in chemical reactions, such as in phase-transfer catalysis. mdpi.com

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single crystal X-ray diffraction provides the most precise and unambiguous structural data for crystalline compounds like tetrabutylammonium tribromide. This technique has been instrumental in confirming the geometry of both the tetrabutylammonium cation and the tribromide anion.

The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, consists of a central nitrogen atom tetrahedrally bonded to the carbon atoms of four butyl chains. infona.plresearchgate.netscispace.com The butyl chains themselves can adopt various conformations. researchgate.net

The tribromide anion, Br₃⁻, is a linear or near-linear species. wikipedia.orgontosight.ai Single crystal X-ray diffraction studies of related compounds have determined the Br-Br bond lengths within the tribromide anion. For instance, in [CrBr₂(NCCH₃)₄][Br₃], the Br-Br bond length is 2.546(1) Å. nsf.gov The geometry of the anion is a result of the interaction between a bromide ion (Br⁻) and a molecule of bromine (Br₂). wikipedia.org

A study on tetrabutylammonium tetrabromoferrate(III) revealed that the iron cation is surrounded by four bromide anions in a slightly distorted tetrahedral coordination. researchgate.net While this is not tetrabutylammonium tribromide, it provides insight into the crystal packing and interactions involving the tetrabutylammonium cation and bromide-containing anions.

Powder X-ray diffraction (PXRD) is a valuable tool for identifying the crystalline phases of a material. arkat-usa.org The technique involves directing an X-ray beam at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline structure.

For tetrabutylammonium tribromide, PXRD analysis confirms its crystalline nature. arkat-usa.orgboffinaccess.comresearchgate.net The patterns typically show strong crystalline peaks, often in the 2θ range of 10–60°, indicating a well-ordered crystalline structure. arkat-usa.org PXRD is also used to study the effects of additives or different conditions on the crystal structure of related tetrabutylammonium bromide compounds, such as in the study of methane (B114726) hydrate (B1144303) formation. aip.orgnih.govresearchgate.netresearchgate.net

Parameter Value Reference
Crystal SystemOrthorhombic (for a related hydrate) aip.org
Space GroupPmma (for a related hydrate) aip.org
2θ Peak Range10-60° arkat-usa.org

Electronic Spectroscopy for Charge Transfer Phenomena

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule, which can reveal information about charge transfer phenomena.

The UV-Vis spectrum of tetrabutylammonium tribromide is characterized by a strong absorption in the ultraviolet region, which is attributed to the tribromide anion. osti.gov The tribromide ion (Br₃⁻) typically exhibits an intense absorption peak around 270-280 nm. osti.govresearchgate.net This absorption is a hallmark of the tribromide anion and is often used to confirm its formation in solution. researchgate.net While the tribromide ion absorbs strongly in the UV, it has only weak absorption in the visible region of the electromagnetic spectrum. osti.gov

Studies on various quaternary ammonium tribromides have consistently shown this characteristic absorption band. For example, the UV-Visible spectrum of a product containing the tribromide anion showed an intense peak at 279 nm. researchgate.net Similarly, another study reported a strong absorption in the ultraviolet region centered at 270 nm for the tribromide salt in acetonitrile (B52724). osti.gov

Compound Solvent λmax (nm) Reference
Tetrabutylammonium tribromideAcetonitrile270 osti.gov
Tribromide anionNot specified279 researchgate.net
2-carboxyethyltriphenyl phosphonium (B103445) tribromideNot specified282 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bond State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cern.chipfdd.demdpi.com

In the context of tetrabutylammonium tribromide and related compounds, XPS can provide valuable information about the chemical environment of the bromine atoms. For instance, in a complex containing both bromide (Br⁻) ligands and a tribromide ([Br₃]⁻) anion, XPS can distinguish between the two species. The bromine atom in the tribromide anion is more electropositive than a simple bromide ion because the negative charge is delocalized over three atoms. nsf.gov This difference in electron density results in a shift in the binding energy of the core electrons, which is detectable by XPS. nsf.gov

A study on a chromium complex with both bromide and tribromide ions found that the Br 3d peak for the tribromide anion appeared at a higher binding energy (68.91 eV) compared to the bromide ligand (67.58 eV). nsf.gov Liquid jet XPS has been used to study the surface propensity of tetrabutylammonium at the aqueous liquid-vapor interface, revealing an order of magnitude increase in the interfacial density of bromide in the presence of tetrabutylammonium. acs.org

Mass Spectrometry for Elucidating Reaction Intermediates

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for identifying unknown compounds, determining the elemental composition of a molecule, and elucidating the structure of a compound by observing its fragmentation.

In the study of reactions involving tribromide species, mass spectrometry can be used to identify and characterize reaction intermediates and products. For example, mass spectrometry has been used to study the elementary reactions of boron tribromide with various radicals. acs.orgacs.org While this study does not directly involve tetrabutylammonium tribromide, it demonstrates the utility of mass spectrometry in investigating the reactivity of tribromide compounds.

The mass spectrum of tetrabutylammonium bromide, the precursor to the tribromide, has been recorded using electron ionization. nist.gov The fragmentation pattern can provide information about the structure of the tetrabutylammonium cation. Mass spectrometry has also been used to quantify haloacetic acids (HAAs) in various samples after derivatization, showcasing its sensitivity for halogenated compounds. researchgate.net Furthermore, desorption electrospray ionization mass spectrometry (DESI-MS) has been utilized to identify the dimerization of a tribromide equivalent of a ruthenium catalyst, which was identified as a deactivation pathway. rsc.org

Mechanistic Pathways and Kinetic Studies of Tetrabutylazanium Tribromide Reactions

Electrophilic Bromination Mechanisms

Tetrabutylazanium tribromide serves as a versatile reagent for the electrophilic bromination of a range of organic substrates, including aromatics, alkenes, and alkynes. organic-chemistry.org The mechanisms of these reactions are characterized by the nature of the active brominating species and the high degree of regioselectivity observed.

In numerous reactions, the tribromide anion (Br₃⁻) is identified as the active brominating or oxidizing species. organic-chemistry.orgias.ac.inresearchgate.netias.ac.in For instance, in an environmentally favorable protocol for regioselective bromination, peroxovanadium(V) species oxidize bromide ions to generate the Br₃⁻ anion, which then acts as the electrophile. organic-chemistry.org Similarly, kinetic studies on the oxidation of various substrates, including alcohols and diols, propose the tribromide ion as the reactive oxidizing species. ias.ac.inias.ac.in The general mechanism often involves the formation of a complex between the substrate and the tribromide ion, followed by its decomposition to yield the final products. tandfonline.com

However, alternative mechanistic proposals exist. Some quantum mechanics (QM) studies suggest that the undissociated, ion-paired tetrabutylazanium tribromide is the active bromination species, rather than the free tribromide anion. wuxibiology.com Calculations have indicated that the Lowest Unoccupied Molecular Orbital (LUMO) energy of the free Br₃⁻ anion is too high to be considered an active species for reactions at room temperature. wuxibiology.com Instead, it is proposed that the association between the tetrabutylammonium (B224687) cation and the tribromide anion lowers the LUMO energy, making the complex a more reactive electrophile. wuxibiology.com Despite this, a mechanism involving electrophilic substitution by the tribromide anion itself is frequently suggested to account for experimental results, particularly the observed regioselectivity. researchgate.net

A notable feature of brominations using tetrabutylazanium tribromide is the high degree of regioselectivity, particularly in reactions with activated aromatic compounds. tandfonline.comorganic-chemistry.org The mild reaction conditions often lead to the predominant formation of a single isomer, which is of significant synthetic value. tandfonline.comtandfonline.com

For example, the bromination of various primary, secondary, and tertiary anilines with an equimolecular amount of tetrabutylazanium tribromide in chloroform (B151607) at room temperature consistently yields the corresponding para-bromo derivatives as the predominant product, with yields often exceeding 90%. tandfonline.com This high para-selectivity is observed even with unprotected aromatic amines, avoiding the need for protecting groups that are often required with other brominating agents to prevent over-substitution. tandfonline.comtandfonline.com In contrast to reactions with molecular bromine, acetanilide, a protected aniline (B41778), was not brominated under the same conditions, highlighting the mild nature of the reagent. tandfonline.com The method is also effective for heteroaromatics; 2-aminopyridine, for instance, is converted to 2-amino-5-bromopyridine. tandfonline.com

The generality and high regioselectivity of this process are demonstrated in the following table, which outlines the results for the bromination of several aromatic amines.

Aromatic AmineReaction Time (minutes)Para-isomer Yield (%)Ortho-isomer Yield (%)
Aniline15952
N-methylaniline15943
N,N-dimethylaniline1598-
o-toluidine1592-
m-toluidine15905
p-toluidine15-95
Diphenylamine6092-

Data sourced from Synthetic Communications, 16(13), 1641-1645 (1986). tandfonline.com

Oxidative Reaction Kinetics and Mechanisms

Tetrabutylazanium tribromide is also an effective oxidant for various functional groups. Kinetic studies have been instrumental in elucidating the mechanisms of these oxidative transformations.

The kinetics of the oxidation of dimethyl sulfoxide (B87167) and diphenyl sulfoxide to their corresponding sulfones using tetrabutylazanium tribromide have been investigated in 50% v/v aqueous acetic acid. tandfonline.com The reaction mechanism involves an initial electrophilic attack by the tribromide ion on the nucleophilic sulfur atom of the sulfoxide. researchgate.net This leads to the formation of a complex in a prior equilibrium step. The complex then undergoes a rate-determining hydrolysis to yield the sulfone as the final product. tandfonline.comresearchgate.net

The reaction exhibits first-order kinetics with respect to the oxidant (TBATB) and follows a Michaelis-Menten type dependence on the sulfoxide concentration, which kinetically verifies the formation of the intermediate complex. tandfonline.com The positive inductive effect of the methyl groups in dimethyl sulfoxide makes its sulfur atom more nucleophilic compared to that in diphenyl sulfoxide. tandfonline.com Consequently, dimethyl sulfoxide is more reactive, which is reflected in both a higher observed rate constant and a larger formation constant for the intermediate complex. tandfonline.com The thermodynamic parameters for the slow hydrolysis step of the reaction support the proposed mechanism. tandfonline.com

Thermodynamic Parameters for the Rate-Determining Step in the Oxidation of Sulfoxides
ParameterDimethyl SulfoxideDiphenyl Sulfoxide
Ea (kJ mol⁻¹)60 ± 370 ± 4
ΔH# (kJ mol⁻¹)57 ± 368 ± 4
ΔG# (kJ mol⁻¹)80 ± 485 ± 4
ΔS# (J K⁻¹ mol⁻¹)-76 ± 4-56 ± 3

Data sourced from Main Group Chemistry, 6(3), 171-178 (2007). tandfonline.com The negative entropy of activation (ΔS#) values are consistent with the formation of an ionic intermediate from neutral reactants. tandfonline.com

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are a powerful tool for probing reaction mechanisms, particularly the nature of the rate-determining step. wikipedia.orgbaranlab.org

In the oxidation of aliphatic alcohols by tetrabutylazanium tribromide, the oxidation of [1,1-²H₂]ethanol exhibits a substantial kinetic isotope effect, suggesting that the transfer of a hydride ion from the alcohol to the oxidant is involved in the rate-determining step. ias.ac.in Similarly, the oxidation of α-deuterioformic acid shows a significant primary KIE (kH/kD = 5.85 at 298 K), indicating the cleavage of the C-H bond is rate-limiting. researchgate.net

Conversely, the oxidation of [1,1,2,2-²H₄]ethanediol shows an absence of any primary kinetic isotope effect. researchgate.netias.ac.in This result implies that C-H bond cleavage is not part of the rate-determining step for this specific reaction, which instead proceeds through a mechanism involving glycol-bond fission. ias.ac.in These studies demonstrate how KIE can differentiate between mechanistic pathways (e.g., hydride transfer vs. glycol cleavage) for different substrates reacting with the same oxidant.

Many oxidation reactions involving tetrabutylazanium tribromide exhibit Michaelis-Menten type kinetics. tandfonline.comias.ac.inias.ac.in This kinetic behavior is characterized by a non-linear dependence of the reaction rate on the substrate concentration; the rate increases with substrate concentration before reaching a plateau at high concentrations. This observation is indicative of a pre-equilibrium step where an intermediate complex is formed between the oxidant and the substrate, followed by the rate-determining decomposition of this complex. tandfonline.comias.ac.in

This kinetic profile has been observed in the oxidation of diverse substrates, including:

Sulfoxides: The formation of a complex between the sulfoxide and the tribromide ion was verified by a Michaelis-Menten plot. tandfonline.com

Aliphatic Alcohols: The oxidation to aldehydes shows Michaelis-Menten kinetics with respect to the alcohol concentration. ias.ac.in

Diols: Both vicinal and non-vicinal diols exhibit this kinetic pattern. ias.ac.in

Amino Acids: Some amino acids follow Michaelis-Menten kinetics, while others with bulkier substituents show a second-order dependence, suggesting that the equilibrium constant for complex formation is very small in the latter cases. ias.ac.in

The adherence to Michaelis-Menten kinetics provides strong evidence for a multi-step reaction mechanism involving a substrate-oxidant complex, a common feature in many catalytic and enzymatic reactions.

Halogenation of Unsaturated Systems

TBATB is widely recognized for its efficacy as a brominating agent for unsaturated carbon-carbon bonds. researchgate.net Its solid nature and mild reactivity offer advantages over using elemental bromine.

The addition of bromine to alkenes and alkynes is a fundamental organic reaction, and the stereochemical outcome is of significant interest. With TBATB, these additions often proceed with high stereospecificity.

The reaction with alkynes, for instance, typically yields the anti-addition product. The reaction of TBATB with various alkynes in chloroform at room temperature produces exclusively the corresponding E-1,2-dibromoalkenes in high yields. researchgate.net This stereospecificity is attributed to a mechanism involving a cyclic bromonium ion intermediate. In the case of alkynes, a proposed cyclic brominated zwitterion intermediate accounts for the exclusive formation of the E-isomer. researchgate.net

Kinetic studies on the bromination of cyclic allenes with TBATB have revealed complex reaction coordinates, where π-complexes are involved as essential intermediates. The stereochemical outcome is influenced by factors such as ring strain and the solvent used, which can affect the competition between different reaction pathways. nih.gov

A primary application of TBATB is the synthesis of vicinal dibromides from alkenes and alkynes. alfa-chemistry.com The high-yield, stereospecific addition described above makes it a reliable method for this transformation. The reaction is generally clean and avoids many of the side reactions associated with liquid bromine.

TBATB is also effective for the selective α-bromination of acetals to form alpha-bromo acetals. researchgate.net This transformation is valuable in synthetic chemistry for the introduction of a bromine atom adjacent to a protected carbonyl group. The reaction proceeds under mild conditions, highlighting the controlled reactivity of TBATB.

Table 1: Bromination of Alkenes and Alkynes with TBATB This table presents representative examples of the formation of vicinal dibromides from various unsaturated substrates using Tetrabutylammonium Tribromide.

Substrate Product Solvent Yield (%) Reference
Anthracene 9,10-Dibromoanthracene Acetic Acid 95 ias.ac.in
Stilbene 1,2-Dibromo-1,2-diphenylethane Chloroform >90 researchgate.net
Phenylacetylene (E)-1,2-Dibromo-1-phenylethene Chloroform >90 researchgate.net

Mechanisms of Catalytic Action in Organic Transformations

Beyond its role as a stoichiometric brominating agent, TBATB functions as a potent catalyst in a range of organic transformations. Its catalytic activity often stems from its ability to generate other reactive species in situ or to act as a phase-transfer catalyst.

TBATB serves as an efficient catalyst for reactions requiring an acid promoter, primarily through the in-situ generation of hydrogen bromide (HBr). nih.govacs.org A notable example is the acetalization of carbonyl compounds. organic-chemistry.org

In the presence of an alcohol, TBATB reacts to produce HBr, which then catalyzes the formation of acetals from aldehydes and ketones. organic-chemistry.org This method is characterized by its mild reaction conditions, high yields, and excellent chemoselectivity. For instance, aldehydes can be selectively converted to acetals in the presence of ketones. acs.orgorganic-chemistry.org The catalytic cycle involves the generation of HBr, which protonates the carbonyl oxygen, activating the carbonyl group toward nucleophilic attack by the alcohol. The process is efficient, often requiring only a small catalytic amount of TBATB. nih.gov

Table 2: TBATB-Catalyzed Acetalization of Carbonyl Compounds This table shows the efficiency of catalytically generated HBr from TBATB in the formation of diethyl acetals from various carbonyl compounds in absolute ethanol.

Carbonyl Compound Time (min) Yield (%) Reference
Benzaldehyde 5 98 acs.org
p-Chlorobenzaldehyde 5 98 acs.org
p-Nitrobenzaldehyde 5 96 acs.org
Cyclohexanone 30 90 acs.org

The catalytic activity of TBATB extends to the activation of various substrates, particularly carbonyl compounds, for subsequent reactions. This activation is not limited to HBr generation. In the oxidative deoximination of aldoximes and ketoximes, the tribromide ion itself acts as the reactive species. researchgate.net Kinetic studies suggest a mechanism involving a nucleophilic attack by the tribromide ion on the carbonyl carbon of the oxime. researchgate.net

Similarly, TBATB catalyzes the thioacetalization of carbonyl compounds with dithiols. rsc.org This reaction provides an efficient method for the synthesis of thioacetals and thioketals under mild conditions. The catalytic nature of the reagent, coupled with high efficiency and simple product isolation, makes it a practical alternative to other methods. rsc.org

The tetrabutylammonium cation [(C₄H₉)₄N]⁺ is a quintessential phase-transfer catalyst (PTC). wikipedia.org Although TBATB is primarily used as a bromine source, its underlying structure as a quaternary ammonium (B1175870) salt imparts phase-transfer catalytic properties. A PTC facilitates the transfer of a reactant from one phase (typically aqueous) into another (typically organic), where the reaction occurs. nih.govtheaic.org

The large, lipophilic tetrabutylammonium cation can encapsulate or pair with an anion (like Br⁻ or an organic anion) and transport it into an organic phase where the organic substrate is dissolved. theaic.orgmdpi.com This mechanism is crucial for reactions between two substances that are in separate, immiscible phases. theaic.org

Studies on tetrabutylammonium bromide (TBABr), the precursor to TBATB, have shown that its catalytic activity is closely linked to its phase behavior and interfacial properties. acs.orgnih.gov The catalysis is often attributed to reactions occurring at the interface between the phases, which can include the microinterface within a microemulsion-like third phase as well as the bulk water-oil interface. acs.orgnih.gov The lipophilic nature of the cation is a key determinant of the catalyst's efficiency. theaic.org

Solvent Effects on Reaction Dynamics and Selectivity

The solvent environment plays a crucial role in dictating the mechanistic pathways and kinetics of reactions involving tetrabutylazanium;tribromide. The polarity, proticity, and coordinating ability of the solvent can significantly influence the reaction rates and the selectivity towards different products.

Detailed Research Findings

Research into the oxidation of aliphatic alcohols by this compound in aqueous acetic acid has shown a direct correlation between solvent polarity and reaction rate. An increase in the polarity of the solvent, achieved by increasing the proportion of water in the acetic acid-water mixture, leads to an acceleration of the oxidation rate. This observation suggests that the transition state of the reaction is more polar than the reactants and is therefore stabilized to a greater extent by more polar solvents.

A comprehensive study on the reaction of this compound with para-substituted chalcones further elucidates the profound impact of the solvent on both reaction dynamics and selectivity. In aprotic solvents, the reaction proceeds as a bromination of the double bond, whereas in a protic solvent like methanol (B129727), the primary reaction pathway shifts to bromomethoxylation.

In aprotic media such as chloroform (CHCl₃), carbon tetrachloride (CCl₄), dichloromethane (B109758) (CH₂Cl₂), and acetonitrile (B52724) (CH₃CN), this compound acts as an effective brominating agent for chalcones. The reaction times and yields, however, are solvent-dependent. For the bromination of chalcone (B49325) 1a at room temperature, the reaction proceeds to high yields, but the time required for completion varies significantly with the solvent, as detailed in the table below.

When the reaction is carried out in methanol, a protic solvent, a different reaction manifold is observed. Instead of simple bromination, the primary products are α-bromo-β-methoxydihydrochalcones. This demonstrates a shift in the reaction's chemoselectivity, regioselectivity, and stereoselectivity, driven by the participation of the solvent in the reaction mechanism. The essential role of the solvent is thus confirmed in directing the reaction towards either bromination or bromomethoxylation.

The choice of solvent can also impact the regioselectivity of bromination in other substrates. For instance, the bromination of certain pyrrole (B145914) derivatives with this compound shows that the polarity of the solvent can influence the ratio of isomeric products. In some cases, a mixture of polar solvents, such as methanol and tetrahydrofuran (B95107) (THF), is employed to fine-tune this selectivity.

Furthermore, in the context of regioselective bromination of various organic substrates, a solvent system of acetonitrile and water (CH₃CN/H₂O) has been effectively utilized. The use of this mixed solvent system, often in conjunction with a promoter, allows for mild reaction conditions and high selectivity.

Data Tables

The following table summarizes the effect of different aprotic solvents on the bromination of chalcone 1a with this compound at room temperature.

SolventReaction Time (hours)Yield (%)
Chloroform (CHCl₃)2498
Carbon Tetrachloride (CCl₄)4895
Dichloromethane (CH₂Cl₂)2496
Acetonitrile (CH₃CN)7295

Applications in Advanced Organic Synthesis and Catalysis Research

Selective Halogenation Reagent in Complex Molecule Synthesis

As a solid, stable, and easy-to-handle source of bromine, tetrabutylazanium;tribromide provides a safer and more convenient alternative to liquid bromine. It has been effectively employed as a selective halogenating agent in the synthesis of complex organic molecules.

The regioselective monobromination of aromatic amines is a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. This compound offers a simple and efficient method for the para-selective monobromination of a variety of primary, secondary, and tertiary anilines. organic-chemistry.orgias.ac.in This method is advantageous as it proceeds under mild conditions, at room temperature, and generally provides the desired para-bromo derivatives in high yields, often exceeding 90%. organic-chemistry.org The reaction's high regioselectivity minimizes the formation of ortho- and polybrominated byproducts, which are common when using molecular bromine. organic-chemistry.org

The reaction is typically carried out in a solvent like chloroform (B151607), where the aromatic amine is treated with an equimolar amount of this compound. organic-chemistry.org The mildness of the conditions allows for the bromination of unprotected aromatic amines, avoiding the need for preliminary protection of the amino group. organic-chemistry.org

Table 1: Monobromination of Aromatic Amines with this compound

Substrate (Aromatic Amine) Product Yield (%) Reference
Aniline (B41778) p-Bromoaniline >90 organic-chemistry.org
N-Methylaniline p-Bromo-N-methylaniline >90 organic-chemistry.org
N,N-Dimethylaniline p-Bromo-N,N-dimethylaniline >90 organic-chemistry.org

The protection of hydroxyl groups is a fundamental aspect of carbohydrate chemistry. The isopropylidene group is a common protecting group for diols, and its introduction is typically acid-catalyzed. This compound has been identified as a mild and efficient catalyst for the O-isopropylidenation of sugars and their derivatives. nih.govorganic-chemistry.org This method employs a catalytic amount of the reagent (around 2 mol%) in acetone at room temperature. nih.govorganic-chemistry.org

The key advantages of this protocol include good yields, low catalyst loading, mild reaction conditions, and a non-aqueous work-up procedure, making it a practical and attractive method for carbohydrate synthesis. nih.govorganic-chemistry.org The reaction proceeds efficiently for a wide range of carbohydrates, affording the corresponding O-isopropylidene derivatives. nih.gov

Catalysis in Carbonyl Compound Transformations

Beyond its role as a halogenating agent, this compound demonstrates significant catalytic activity in various transformations of carbonyl compounds. It often acts as an in situ generator of hydrogen bromide (HBr), which then serves as the active catalyst.

The protection of carbonyl groups as acetals is a common strategy in multistep organic synthesis. This compound serves as an efficient and chemoselective catalyst for the acetalization of aldehydes and ketones. organic-chemistry.orgmdpi.comnih.gov The reaction is typically carried out in the presence of a trialkyl orthoformate and an alcohol, with a catalytic amount of this compound. organic-chemistry.orgmdpi.com

A notable feature of this method is its high chemoselectivity, allowing for the preferential acetalization of aldehydes in the presence of ketones. organic-chemistry.orgmdpi.comnih.gov The mild reaction conditions are compatible with acid-sensitive protecting groups, and the methodology provides excellent yields of both acyclic and cyclic acetals. organic-chemistry.orgmdpi.comnih.gov The in situ generation of HBr from the reaction of this compound with the alcohol is believed to be the catalytic species responsible for the transformation. organic-chemistry.org

Table 2: Chemoselective Acetalization of Carbonyls Catalyzed by this compound

Substrate (Carbonyl Compound) Reagents Product Yield (%) Reference
Benzaldehyde Triethyl orthoformate, Ethanol Benzaldehyde diethyl acetal 95 organic-chemistry.org
Cyclohexanone Ethylene (B1197577) glycol, Triethyl orthoformate 1,4-Dioxaspiro[4.5]decane 92 organic-chemistry.org
4-Nitrobenzaldehyde Triethyl orthoformate, Ethanol 4-Nitrobenzaldehyde diethyl acetal 98 organic-chemistry.org

The conversion of aldehydes to geminal diacetates, also known as acylals, is another important protective strategy. Research has shown that a catalytic amount of this compound can effectively promote the chemoselective conversion of aldehydes to their corresponding gem-diacylates under solvent-free conditions. This reaction is typically carried out using acetic anhydride as the acylating agent. Two plausible mechanisms have been proposed for this transformation, both involving the activation of the aldehyde by the catalyst.

α-Aminophosphonates are compounds of significant interest due to their biological activities. This compound has been utilized as a dual-function catalyst in a one-pot synthesis of α-aminophosphonates from alcohols. researchgate.net In this process, the reagent first catalyzes the aerobic oxidation of the alcohol to the corresponding aldehyde. Subsequently, it facilitates the Kabachnik-Fields reaction of the in situ generated aldehyde with an amine and a dialkyl phosphite (B83602) to yield the α-aminophosphonate. researchgate.net This metal-free, one-pot method is efficient for a variety of alcohol and aniline derivatives. researchgate.net

Deprotection Strategies in Multistep Synthesis

In the intricate sequences of multistep synthesis, the protection and subsequent deprotection of functional groups are critical steps. Tetrabutylammonium (B224687) tribromide has emerged as a valuable tool for these processes, offering mild conditions and high chemoselectivity.

Tetrabutylammonium tribromide in methanol (B129727) is an efficient and highly chemoselective reagent for the cleavage of tert-butyldimethylsilyl (TBDMS) ethers. nih.govmdpi.com This method is distinguished by its high yields, rapid reaction times, and operational simplicity under mild conditions. dntb.gov.uaacs.org The deprotection is effective for TBDMS ethers derived from primary, secondary, and phenolic alcohols. mdpi.com

The mechanism is believed to involve the in-situ generation of hydrogen bromide (HBr) from the reaction of TBATB with the methanol solvent, which then catalyzes the hydrolysis of the silyl ether. nih.govacs.org A significant advantage of this protocol is its selectivity; TBDMS ethers can be cleaved in the presence of other common protecting groups such as tert-butyldiphenylsilyl (TBDPS), benzyl (Bn), acetyl (Ac), benzoyl (Bz), and tetrahydropyranyl (THP). nih.govnih.gov The reaction is generally fast, clean, and cost-effective, making it highly suitable for practical applications in organic synthesis. nih.govmdpi.com

The relative stability of various protecting groups to TBATB in methanol has been established, allowing for selective deprotections. The observed order of stability is: Phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS. nih.govmdpi.com

Table 1: Chemoselective Deprotection of TBDMS Ethers with TBATB in Methanol This table presents data on the reaction times and yields for the cleavage of various TBDMS-protected alcohols using a catalytic amount of TBATB at room temperature.

Substrate (TBDMS Ether of)Time (h)Yield (%)
1-Decanol (Primary)0.0895
2-Decanol (Secondary)6.090
Benzyl alcohol0.0895
4-Nitrobenzyl alcohol0.0895
Cinnamyl alcohol0.1695
4-tert-Butylcyclohexanol7.092
Phenol (B47542)2.50

The tetrahydropyranyl (THP) group is a common protecting group for alcohols. Tetrabutylammonium tribromide demonstrates a remarkable dual role in the protection and deprotection of alcohols as THP ethers, dictated simply by the choice of solvent. wikipedia.orgnih.gov

For the protection step (tetrahydropyranylation), alcohols react rapidly with dihydropyran in the presence of a catalytic amount of TBATB in dichloromethane (B109758) at room temperature to afford the corresponding THP ethers in high yields. nih.gov Conversely, the deprotection (depyranylation) is achieved in quantitative yields by treating the THP ether with a catalytic amount of TBATB in methanol. nih.govresearchgate.net This solvent-dependent reactivity provides a convenient and efficient method for managing the THP protecting group in synthetic routes. wikipedia.org

Role as a Phase Transfer Catalyst in Diverse Reactions

While the closely related salt, tetrabutylammonium bromide (TBAB), is a widely recognized phase-transfer catalyst (PTC), tetrabutylammonium tribromide (TBATB) functions primarily as a catalyst through different mechanisms. wikipedia.orgnih.gov Rather than transferring reactants between phases, TBATB typically acts as a solid, stable source of electrophilic bromine or as an efficient in situ generator of HBr, which then catalyzes a variety of organic transformations. phasetransfercatalysis.comorganic-chemistry.org

The catalytic applications of tetrabutylammonium salts are extensive, though the specific roles are distinct between the bromide (TBAB) and tribromide (TBATB) forms. While TBAB is widely used to catalyze alkylation and reduction reactions, the utility of TBATB is most prominently documented in oxidation and esterification processes. nih.govnih.gov

Oxidation: TBATB is an effective oxidizing agent for various substrates. The oxidation of primary aliphatic alcohols with TBATB in aqueous acetic acid yields the corresponding aldehydes. nih.gov Similarly, it can oxidize vicinal diols, leading to glycol-bond fission to produce aldehydes, and non-vicinal diols to produce hydroxycarbonyl compounds. researchgate.net The reactive oxidizing species is proposed to be the tribromide ion. researchgate.netnih.gov

Esterification: TBATB serves as an excellent catalyst for the direct condensation of carboxylic acids with alcohols to form esters. researchgate.net The reaction is typically performed under solvent-free conditions at reflux temperature. In this process, TBATB acts as a source of anhydrous HBr in the alcoholic medium, which protonates the alcohol and catalyzes the esterification. researchgate.net This method is chemoselective, favoring the acylation of primary alcohols over secondary alcohols and phenols. researchgate.net

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In this context, it is not TBATB, but its simpler analogue, tetrabutylammonium bromide (TBAB), that has been reported to play a significant role. Recent research has shown that TBAB can promote the palladium/copper-catalyzed Sonogashira coupling of N-tosyl aryltriazenes with terminal alkynes. acs.orgacs.org In this system, TBAB is proposed to act as a dual activator, engaging both the palladium catalyst and the aryltriazene substrate, facilitating the crucial oxidative addition step of the catalytic cycle. acs.org The use of related salts like tetrabutylammonium iodide (TBAI) has also been documented in Sonogashira reactions involving aryldiazonium salts. acs.org

While tetrabutylammonium bromide (TBAB) is broadly used as a catalyst in the synthesis of various heterocyclic scaffolds, mdpi.comnih.gov tetrabutylammonium tribromide (TBATB) has specific applications. Its role often involves acting as a brominating agent to create a key intermediate that subsequently undergoes cyclization. For example, TBATB can be used in the synthesis of certain benzofuran-pyridine fused heterocyclic systems. kentecatalysts.com In this type of synthesis, a pyridine intermediate is first brominated using TBATB. The resulting brominated pyridine can then react with a phenol derivative in a substitution reaction, followed by cyclization to form the final fused heterocyclic product. kentecatalysts.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. DFT calculations have been pivotal in exploring the structure and reactivity of both the tetrabutylammonium (B224687) cation and the tribromide anion.

The tribromide anion (Br₃⁻) is the active species in many reactions involving TBATB. DFT calculations have been employed to understand its stability and electronic characteristics. The stability of the tribromide anion is significantly influenced by its environment, particularly the nature of the cation and surrounding solvent molecules. In the solid state, supramolecular forces such as hydrogen bonds, anion-π interactions, and van der Waals forces play a crucial role in stabilizing the crystal lattice. nih.govbris.ac.uk

The reactivity of the tribromide anion is governed by its electronic structure, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations show that the LUMO is typically centered on the antibonding σ* orbital of the Br-Br bonds, making the anion susceptible to nucleophilic attack and facilitating the transfer of a bromonium ion (Br⁺) equivalent in electrophilic bromination reactions.

Understanding the mechanism of reactions involving TBATB requires the identification and characterization of transition states. DFT calculations are extensively used to model these high-energy structures and determine the activation energies of reaction pathways.

A notable example is the theoretical investigation of the high para-selectivity observed in the bromination of phenols using TBATB. wuxiapptec.comnih.gov Computational modeling, using tetramethylammonium (B1211777) tribromide (TMABr₃) as a simplified model, has been used to calculate the reaction energy profiles for both ortho and para bromination. These calculations revealed that the activation energy for the para substitution pathway is significantly lower than that for the ortho pathway, thus explaining the experimental observations. wuxiapptec.com

Reaction PathwayCalculated Activation Energy (kcal/mol)
para-Bromination of Phenol (B47542)~25
ortho-Bromination of Phenol~45

Table 1: Comparison of calculated activation energies for the ortho and para bromination of phenol using a computational model for quaternary ammonium (B1175870) tribromides. The significantly higher barrier for ortho attack provides a quantitative validation for the observed para-selectivity. Data sourced from computational studies. wuxiapptec.com

Furthermore, DFT studies on other reactions, such as the decarboxylative bromination of aromatic carboxylic acids with TBATB, have identified a concerted four-membered transition state involving the hypobromite (B1234621) intermediate. rsc.org The calculated energy barrier for this transition state was found to be consistent with a reaction that proceeds at room temperature, lending strong support to the proposed mechanism. rsc.org Calculations for the bromination of alkenes have also successfully modeled the transition state for the formation of the cyclic bromonium ion intermediate from the interaction of the alkene with the tribromide anion. ic.ac.uk

Beyond transition states, quantum chemical methods are crucial for characterizing the transient intermediates that form during a reaction. In bromination reactions, key intermediates include the bromonium ion and other cationic species.

DFT simulations have been used to study the geometry and electronic density of intermediates in the bromination of allylaryl derivatives. nih.gov These studies showed that the reaction proceeds through either a classic bromonium intermediate or a spiro[2.5] intermediate, depending on the electronic nature of the substituents on the aryl ring. nih.gov Electron-donating groups were found to promote the formation and stabilization of the spiro intermediate. nih.gov Wiberg bond order analysis and other quantum chemical tools help to confirm the bonding patterns within these short-lived species. nih.gov In the computational modeling of phenol bromination, the analysis of the reacting complex revealed a noncovalent interaction between the phenol's hydroxyl oxygen and a hydrogen on the ammonium cation, forming a cyclic structure that helps to anchor the reagent and stabilize the transition state leading to para substitution. wuxiapptec.com

Molecular Dynamics Simulations of Solvent and Interionic Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the behavior of ions in solution and their interactions with solvent molecules over time. For TBATB, understanding these interactions is key to explaining its solubility and reactivity in different media.

Extensive MD simulations have been performed on aqueous solutions of tetrabutylammonium bromide (TBAB), the precursor to TBATB. acs.orgnih.govsci-hub.ru These studies, using polarizable force fields, have provided detailed information on the hydration structure of the tetrabutylammonium (TBA⁺) cation. The simulations show a well-defined hydration shell around the cation, with water molecules capable of penetrating between the flexible butyl chains. acs.orgrsc.org This "penetrable" nature of the TBA⁺ cation is a key feature of its solution behavior. rsc.org

The simulations also explore ion-ion interactions. At higher concentrations, the interplay between the hydrophobic interactions of the alkyl tails and the ionic core interactions leads to the formation of interpenetrating cationic networks. acs.orgnih.gov MD simulations of TBAB at the gas-liquid interface have shown that the TBA⁺ cations accumulate at the surface, with their alkyl chains extending into the gas phase, which reduces the surface tension of the solution. nih.gov This information is critical for understanding the phase-transfer catalytic properties of TBATB. The dynamics of ions and water molecules are strongly coupled, and MD simulations can quantify parameters like diffusion coefficients and residence times, which are in excellent agreement with experimental data. acs.orgnih.gov

Mechanistic Predictions and Validation via Computational Chemistry

Computational chemistry serves not only to explain observed phenomena but also to predict reaction outcomes and validate proposed mechanisms. researchgate.net The combination of DFT calculations for energetics with experimental evidence provides a robust framework for mechanistic elucidation.

The high regioselectivity of TBATB in aromatic brominations is a prime example where computational chemistry has provided validation. nih.gov As mentioned, the calculation of activation energy barriers for ortho versus para attack on phenol quantitatively confirmed that the para pathway is kinetically favored. wuxiapptec.com The model also predicted an optimal angle of approach for the tribromide anion to the aromatic ring to ensure favorable orbital interaction. wuxiapptec.com

In another study, the mechanism of a transition-metal-free decarboxylative bromination using TBATB was investigated. rsc.org DFT calculations supported a concerted decarboxylation-bromination pathway. This theoretical prediction was further validated by experimental kinetic isotope effect (KIE) measurements, which were in good agreement with the calculated KIEs for the proposed concerted transition state. rsc.org This synergy between computation and experiment provides powerful evidence for the predicted mechanism.

Relativistic Quantum Chemistry Models for Polyhalide Systems

For molecules containing heavy elements, such as bromine, relativistic effects can become significant and influence their chemical and physical properties. core.ac.uk The inner electrons of heavy atoms move at speeds that are a considerable fraction of the speed of light, leading to relativistic mass increase, which causes a contraction of s and p orbitals, and spin-orbit coupling, which splits orbital energy levels. core.ac.ukarxiv.org

Relativistic quantum chemistry methods, which incorporate these effects by solving the Dirac equation or approximations thereof (such as the Zeroth-Order Regular Approximation, ZORA), are necessary for highly accurate calculations on these systems. arxiv.orgesqc.org For the tribromide anion, a polyhalide system, a relativistic treatment would be important for accurately predicting properties such as bond lengths, vibrational frequencies, and electronic spectra. Spin-orbit coupling, in particular, can influence the potential energy surfaces of reaction intermediates and transition states, potentially affecting reaction rates and pathways. While detailed relativistic calculations specifically on the TBATB system are not widely reported in the literature, the theoretical framework is well-established and is considered essential for achieving high accuracy in the computational study of polyhalide chemistry. pnnl.govresearchgate.net

Advanced Analytical Techniques in Tetrabutylazanium Tribromide Research

Electrochemical Studies of Redox Properties

Electrochemical techniques are pivotal in understanding the redox chemistry of Tetrabutylazanium;tribromide. The anodic oxidation of bromide ions (Br⁻) in the presence of tetrabutylazanium (TBA⁺) cations on a platinum substrate leads to the formation of the tribromide ion (Br₃⁻). This process involves the self-assembly of TBA⁺ cations with the electrochemically generated tribromide anions at the electrode surface. irb.hr

Further studies have delved into the electrochemical behavior of bromine reduction to tribromide within single nitrobenzene (B124822) droplets in an aqueous emulsion. This micro-scale analysis provides insights into the fundamental ion transfer processes and redox reactions occurring at liquid-liquid interfaces, which are pertinent to the compound's function in biphasic reaction systems.

The formal ion transfer potential of the tetrabutylazanium cation across a toluene (B28343)/water interface has been determined to be 0.754 V, a key parameter in understanding its phase transfer capabilities. This value was obtained by analyzing the potential dependence of electrochemical collision responses in the presence of tetrabutylammonium (B224687) trifluoromethanesulfonate (B1224126) in toluene.

Chromatographic Analysis with Ion Pair Reagents

In the realm of chromatography, this compound and its precursor, Tetrabutylammonium bromide, are significant as ion pair reagents, particularly in reversed-phase high-performance liquid chromatography (HPLC). The tetrabutylazanium cation acts as a counter-ion for acidic analytes, forming a neutral ion pair that enhances retention on nonpolar stationary phases.

The use of tetrabutylammonium salts as ion-pairing reagents can decrease the retention time and eliminate peak tailing for certain compounds. cityu.edu.hk The concentration of the tetrabutylammonium ion in the mobile phase and the column equilibration time are critical parameters that influence the retention behavior of analytes. In gradient elution ion-pair chromatography, understanding the distribution and regeneration of the ion-pairing reagent on the column is crucial for method robustness and reproducibility. researchgate.net

A study on a chromatographic system using a C18 column and a mobile phase containing tetrabutylammonium hydroxide (B78521) demonstrated the importance of equilibration time on the retention of analytes. The distribution profile of the tetrabutylammonium ion was established by measuring its concentration in the eluent fractions, highlighting the dynamic nature of the stationary phase coating by the ion pair reagent. researchgate.net

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis methods are indispensable for characterizing the stability and phase behavior of this compound. These techniques measure changes in the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) is employed to investigate phase transitions, such as melting and crystallization, by measuring the heat flow into or out of a sample as it is heated or cooled. rsc.org For this compound, DSC studies have been used to construct phase diagrams of its mixtures with other compounds, such as nonanoic acid. These diagrams reveal the formation of deep eutectic solvents and provide information on the interactions between the components. birmingham.ac.uk

In a study of mixtures of tetrabutylammonium bromide and nonanoic acid, DSC thermograms were recorded at a heating rate of 5 K·min⁻¹ over a temperature range of 203 to 332 K. The data obtained from the heating cycle helped in identifying the eutectic point and understanding the phase behavior of the system. birmingham.ac.uk

The table below summarizes key findings from a DSC analysis of Tetrabutylammonium Bromide (TBAB) and nonanoic acid (NA) mixtures. birmingham.ac.uk

Molar Ratio (TBAB:NA)Eutectic Temperature (K)
1:2~260
1:3~265
1:4~270

This interactive table is based on data reported in the study of deep eutectic solvents formed from tetrabutylammonium bromide and nonanoic acid. birmingham.ac.uk

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of materials by continuously measuring the mass of a sample as it is heated at a constant rate. cdnsciencepub.com TGA is a critical tool for assessing the upper temperature limit for the use of this compound in solvent-free reactions at elevated temperatures.

Kinetic studies of the thermal degradation of this compound have been conducted using TGA. In one such study, samples were heated from 30 to 300 °C at various heating rates (5, 10, 15, and 20 °C/min) in a nitrogen atmosphere. The results indicated that the decomposition of this compound occurs in a single step. The initial decomposition temperature was found to be around 174 °C, with the main decomposition occurring at approximately 230 °C.

The data from TGA experiments can be used to calculate the activation energy of degradation using model-free methods like the Ozawa-Flynn-Wall and Kissinger methods, providing deeper insights into the decomposition kinetics.

The following table presents a summary of the thermal decomposition characteristics of this compound (TBATB) from a TGA study.

ParameterValue
Initial Decomposition Temperature~174 °C
Main Decomposition Temperature~230 °C
Remaining Mass Percentage3%

This interactive table is based on data from a comparative degradation kinetic study of Tetrabutylammonium Tribromide.

In-situ Monitoring of Chemical Reactions (e.g., DRIFTS)

In-situ monitoring techniques are powerful tools for studying chemical reactions as they occur, providing real-time information on the formation of intermediates, reaction kinetics, and mechanisms. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is one such technique that is particularly useful for studying reactions involving solid catalysts or reagents. irb.hr

While in-situ spectroscopic methods are widely applied in catalysis and materials science to understand dynamic structural changes of materials under reaction conditions, the specific application of DRIFTS for the in-situ monitoring of reactions involving this compound as a reactant or catalyst is not extensively documented in the reviewed literature. The principles of in-situ spectroscopy, including DRIFTS and Raman spectroscopy, involve collecting spectra of the reacting system under actual reaction conditions of temperature and pressure. irb.hr This allows for the direct observation of changes in vibrational modes of molecules, providing insights into bond formation and breaking.

Although direct examples are scarce, the utility of such techniques in studying reactions where this compound is used as a brominating agent or a phase-transfer catalyst can be inferred. For instance, in-situ monitoring could potentially track the consumption of the tribromide ion and the formation of brominated products and the tetrabutylammonium bromide by-product. Further research utilizing in-situ spectroscopic techniques would be highly valuable for elucidating the precise mechanistic pathways of reactions mediated by this compound.

Interactions with Other Chemical Species and Integration into Advanced Systems

Supramolecular Interactions and Assembly

Supramolecular chemistry involves chemical systems composed of multiple molecules held together by non-covalent forces. Tetrabutylammonium (B224687) tribromide participates in such assemblies through various interactions dictated by its ionic components.

Host-Guest Chemistry with Organic Cations

Host-guest chemistry describes complexes where one molecule or ion (the "guest") is enclosed within another (the "host"). The tetrabutylammonium ([N(C₄H₉)₄]⁺) cation, due to its size, shape, and charge, can act as a guest in various host systems. Macrocyclic hosts like crown ethers, cyclodextrins, and cucurbiturils are known to form stable complexes with ammonium (B1175870) ions. wikipedia.org

While specific studies focusing solely on the tetrabutylammonium tribromide salt in host-guest complexes are not extensively detailed, the behavior of the tetrabutylammonium cation itself is well-documented. For instance, the binding of tert-butylammonium (B1230491) salts with macrocyclic polyethers has been shown to be influenced by the substituent groups on the host, which affects the host's π-basicity and, consequently, the stability of the resulting complex. researchgate.net The bulky and hydrophobic nature of the four butyl chains of the tetrabutylammonium cation allows for significant van der Waals and hydrophobic interactions within the cavity of a suitable host molecule. wikipedia.org These interactions, combined with ion-dipole forces between the positive charge on the nitrogen and electronegative atoms within the host, dictate the stability and selectivity of complex formation. The nature of the counter-ion, in this case, tribromide (Br₃⁻), can also influence the association constant by affecting the solvation sphere and ion-pairing equilibria in solution. nih.gov

Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonds are crucial in defining the structure and properties of molecular assemblies. In the context of tetrabutylammonium tribromide, while the cation lacks classical hydrogen bond donors, the tribromide anion can act as a hydrogen bond acceptor. In solution, particularly in protic solvents or in the presence of hydrogen bond donor molecules, the Br₃⁻ anion can participate in the formation of hydrogen-bonded networks.

This is most evident in the formation of deep eutectic solvents (discussed in section 8.2), where the anion of a quaternary ammonium salt forms strong hydrogen bonds with a hydrogen bond donor (HBD) molecule. rscf.ru Although research has more extensively covered tetrabutylammonium bromide (TBABr), the principles apply to TBATB as well. The linear tribromide ion, being larger and more polarizable than a single bromide ion, can interact with HBDs like carboxylic acids or alcohols. rscf.ru In the solid state, the crystal lattice of tetrabutylammonium tribromide is primarily organized by ionic and van der Waals forces. researchgate.net However, in co-crystals formed with HBD species, intricate hydrogen bonding networks involving the tribromide anion would be expected to play a significant role in the supramolecular architecture.

Formation and Application in Deep Eutectic Solvents (DESs)

Deep eutectic solvents are a class of solvents typically formed by mixing a quaternary ammonium salt (a hydrogen bond acceptor, HBA) with an HBD. This mixture results in a significant depression of the melting point, leading to a liquid state at or near room temperature. mostwiedzy.pl

The formation of DESs is driven by charge delocalization occurring through hydrogen bonding between the anion of the salt and the HBD. rscf.ru While tetrabutylammonium tribromide itself is not as commonly reported for DES formation as its simpler halide counterpart, tetrabutylammonium bromide (TBABr), the latter serves as an excellent model for understanding the underlying interactions. rscf.rumostwiedzy.pl TBABr forms effective DESs with a variety of HBDs, including glycols, glycerol, and carboxylic acids. dntb.gov.uamdpi.com Spectroscopic studies on TBABr-glycerol systems confirm the existence of strong hydrogen bonds between the bromide anion and the hydroxyl groups of glycerol, which are responsible for the formation of a stable supramolecular structure. mostwiedzy.pl

The substitution of the bromide anion with the larger tribromide anion would influence the properties of the resulting DES. The more diffuse charge and larger size of the Br₃⁻ ion might lead to weaker, though still significant, hydrogen bonding compared to Br⁻, affecting physical properties such as viscosity, density, and thermal stability. mdpi.com

Table 1: Properties of Deep Eutectic Solvents based on Tetrabutylammonium Bromide (TBABr) and Various Hydrogen Bond Donors (HBDs). Data is illustrative of the types of systems where a tetrabutylammonium salt acts as the HBA.
Hydrogen Bond Donor (HBD)Molar Ratio (TBABr:HBD)Key Physical PropertyReference
Glycerol1:2 to 1:4Highest density and viscosity among tested polyols. dntb.gov.uamdpi.com dntb.gov.uamdpi.com
Ethylene (B1197577) GlycolVariableLower density and viscosity compared to glycerol-based DESs. mdpi.com mdpi.com
1,3-PropanediolVariablePhysical properties are intermediate between ethylene glycol and glycerol-based DESs. dntb.gov.ua dntb.gov.ua
Nonanoic Acid1:2Eutectic point observed at this ratio, indicating optimal DES formation through H-bonds. rscf.ruacs.org rscf.ruacs.org

Interaction with Metal Centers in Catalytic Systems

Tetrabutylammonium tribromide is often employed in reactions described as "metal-free". organic-chemistry.orgacs.org However, this term typically signifies the absence of an added transition metal catalyst, not necessarily the absence of any metal interaction. The components of TBATB can interact with metal centers in several ways:

As a Phase-Transfer Catalyst: The tetrabutylammonium cation is a well-known phase-transfer agent. In biphasic systems involving an aqueous phase with a metal salt and an organic phase with a substrate, the [N(C₄H₉)₄]⁺ cation can transport anionic metal complexes into the organic phase, facilitating catalysis. For instance, tetrabutylammonium bromide is used as a phase-transfer mediator in some palladium-catalyzed cross-coupling reactions. mdpi.com

As a Halide Source for Halometallates: The tribromide anion can act as a source of bromide ligands. In the presence of a metal salt, it can lead to the in situ formation of bromometallate complexes, which may be the true catalytically active species or intermediates.

Outer-Sphere Electrostatic Interactions: The bulky cation can influence the reactivity of a metal center through non-covalent, outer-sphere interactions. These electrostatic interactions can affect the steric environment and electronic properties of the catalytic center, thereby influencing the selectivity and rate of a reaction.

In some catalytic cycles, TBATB is proposed to biomimic the action of vanadium bromoperoxidase, an enzyme that contains a vanadium metal center. In these systems, a vanadium(V) complex is believed to react with an oxidant and a bromide source to form the active brominating species, highlighting an indirect but crucial interaction between the bromide source and the metal center. researchgate.net

Role in Multi-Component Catalytic Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Tetrabutylammonium tribromide has emerged as a particularly effective catalyst for various MCRs. prezi.comresearchgate.net Its utility in these systems stems from its ability to act as a mild and efficient source of HBr or as an electrophilic bromine source, facilitating key bond-forming steps. prezi.com

TBATB has been successfully used as a catalyst for the one-pot synthesis of complex heterocyclic molecules such as highly functionalized piperidines. researchgate.net In these reactions, TBATB demonstrates several advantages aligned with green chemistry principles, including high atom economy, good yields, mild reaction conditions (often at room temperature), and operational simplicity. prezi.comresearchgate.net Another key application is in the three-component oxychalcogenation of alkenes, where TBATB catalyzes the reaction between an alkene, a diselenide/thiophenol, and water/alcohol to produce β-hydroxyl or β-alkoxy organochalcogenides. organic-chemistry.orgresearchgate.net

Table 2: Examples of Multi-Component Reactions (MCRs) Catalyzed by Tetrabutylammonium Tribromide (TBATB).
Reaction TypeReactantsProductRole of TBATBReference
Piperidine Synthesis1,3-Dicarbonyl compounds, Aromatic aldehydes, AminesHighly substituted piperidinesActs as an efficient catalyst, likely by activating substrates. researchgate.net
Oxychalcogenation of AlkenesAlkenes, Diselenides/Thiophenols, H₂O/Alcoholsβ-hydroxyl or β-alkoxy organochalcogenidesCatalyst and terminal oxidant (in conjunction with DMSO). organic-chemistry.orgresearchgate.net
Dihydro-2-oxypyrrole SynthesisAniline (B41778), Dimethyl acetylenedicarboxylate (B1228247) (DMAD), FormaldehydeDihydro-2-oxypyrrole derivativesActs as a source of HBr to facilitate a Mannich-type pathway. prezi.com

Emerging Research Frontiers and Future Directions

Development of Novel Tetrabutylazanium Tribromide Derivatives

The core structure of tetrabutylazanium tribromide is a foundation for the development of new derivatives with tailored properties. Research is focused on modifying both the quaternary ammonium (B1175870) cation and the tribromide anion to enhance catalytic activity, improve solubility, and introduce new functionalities.

One green approach for synthesizing these derivatives involves the solvent-free oxidation of quaternary ammonium bromides with potassium permanganate (B83412) (KMnO₄). tandfonline.comtandfonline.comresearchgate.net This method avoids the use of hazardous solvents and provides high yields of pure products under mild conditions. researchgate.net Novel derivatives are also being explored through biomimetic oxidation routes, which mimic natural enzymatic processes to create a variety of quaternary ammonium tribromides (QATBs). google.comrsc.org Furthermore, inspiration from natural products is guiding the design of new quaternary ammonium compound (QAC) scaffolds, which could lead to derivatives with unique biological or chemical activities. nih.gov

Key research objectives in this area include:

Enhanced Stability and Reactivity: Modifying the alkyl chains on the nitrogen atom to influence the compound's stability and lipophilicity.

Task-Specific Catalysts: Incorporating functional groups into the cation to create "task-specific" reagents that can participate more actively in the reaction mechanism beyond simply delivering bromide.

Improved Green Synthesis Protocols: Developing new, environmentally benign synthesis methods for both existing and novel derivatives, such as the use of solid-supported reagents or alternative, safer oxidants. tandfonline.comtandfonline.com

Exploration in New Catalytic Paradigms and Green Methodologies

The application of tetrabutylazanium;tribromide is expanding into new catalytic paradigms that align with the principles of green chemistry. mdpi.com Its role as a stable, solid, and easily handleable source of bromine makes it an attractive alternative to hazardous reagents like liquid bromine. wikipedia.org

A significant area of exploration is its use in metal-free, multi-component reactions (MCRs). These reactions build complex molecules in a single step, enhancing atom economy and reducing waste. organic-chemistry.org For instance, a metal-free, three-component oxychalcogenation of alkenes has been developed using this compound as the catalyst and dimethylsulfoxide (DMSO) as the terminal oxidant. organic-chemistry.org This reaction demonstrates excellent functional group compatibility and provides a practical route to β-hydroxyl or β-alkoxy organochalcogenides. organic-chemistry.org

The compound also serves as an efficient catalyst for various organic transformations under mild conditions, including:

O-isopropylidenation of carbohydrates: Utilizing a low catalyst loading (2 mol%) at room temperature. nih.gov

One-pot synthesis of bioactive heterocycles: Acting as a phase-transfer catalyst in aqueous media. nih.govnih.govmdpi.com

Integration into Advanced Functional Materials Research

The unique properties of the tetrabutylazanium cation are being leveraged in the development of advanced functional materials. While the tribromide is primarily a reagent, its constituent cation is being integrated into materials where it imparts specific functionalities.

Ionic Liquids (ILs): Tetrabutylammonium (B224687) salts are key components in the formulation of ionic liquids. nbinno.com These ILs exhibit high thermal stability and tunable solvency, making them useful as electrolytes in batteries or as specialized solvents in catalysis. nbinno.commdpi.com

Perovskite Solar Cells: Tetrabutylammonium cations have been introduced into mixed-cation lead halide perovskites to enhance the stability of solar cells. nih.gov The cations are installed at grain boundaries, acting as sacrificial agents that improve the material's durability. nih.gov

Polymer Inclusion Membranes (PIMs): The precursor, tetrabutylazanium bromide, has been used as an ion carrier in polymer membranes for the selective extraction of metal ions from aqueous solutions, a critical step in hydrometallurgical processing. mdpi.com

Organic Cathode Materials: Tetrabutylammonium salts have been used to prepare high-voltage n-type organic cathode materials for aqueous zinc-ion batteries, where they facilitate a reversible two-electron redox process. researcher.life

Future research aims to directly incorporate the tribromide salt into polymer matrices to create functional polymers with inherent antibacterial or catalytic properties. sigmaaldrich.comvanderbilt.eduresearchgate.netmdpi.com

Sustainable Chemical Process Design Leveraging Tetrabutylazanium Tribromide

Sustainable process design focuses on developing chemical routes that are economically viable, environmentally benign, and safe. ethz.chasee.org this compound is a valuable tool in achieving these objectives by enabling processes that are more efficient and less wasteful. mdpi.comed.ac.uk

The table below summarizes how specific applications of this compound align with key principles of sustainable process design.

Sustainable Design PrincipleApplication/Feature of this compoundImpact on Process Sustainability
Waste Prevention & Atom EconomyUse in high-yield, selective brominations and multi-component reactions.Reduces the formation of byproducts and maximizes the incorporation of starting materials into the final product.
Design for Energy EfficiencyEnables reactions to proceed at room temperature or with gentle heating.Lowers energy consumption and associated operational costs and emissions.
Use of Safer Solvents & AuxiliariesFacilitates reactions in greener solvents like water or under solvent-free conditions.Eliminates the need for hazardous and volatile organic solvents.
Catalysis over Stoichiometric ReagentsActs as a true catalyst in reactions like acetalization and O-isopropylidenation.Reduces waste by requiring only small amounts of the reagent, which can often be recycled.

Addressing Challenges in Specificity and Efficiency in Complex Syntheses

In the synthesis of complex molecules, achieving high specificity (regio-, chemo-, and stereoselectivity) and efficiency is a primary challenge. mybiosource.com this compound has demonstrated considerable success in addressing these issues in various transformations.

Regioselectivity: In the bromination of phenols and aromatic amines, the reagent provides exclusive para-bromination in high yields, avoiding the formation of ortho or polysubstituted isomers. researchgate.net

Chemoselectivity: It can act as a chemoselective reagent for the acetalization of aldehydes in the presence of ketones, a crucial transformation for protecting carbonyl groups in multi-step syntheses.

Stereospecificity: The reaction of this compound with alkynes stereospecifically yields the E-1,2-dibromo alkene, demonstrating control over the geometric outcome of the addition reaction. researchgate.net

Despite these successes, challenges remain, particularly in highly complex substrates with multiple reactive sites. Future research will focus on combining this compound with other reagents or catalysts to fine-tune its reactivity. Optimization of reaction parameters—such as solvent, temperature, and catalyst loading—continues to be a critical aspect of maximizing both specificity and yield in these intricate syntheses. organic-chemistry.orgnih.gov

Synergistic Effects in Multi-Catalyst Systems

An exciting frontier in catalysis is the development of multi-catalyst systems where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst. rsc.orgnih.govnih.gov Research into the synergistic effects involving tetrabutylazanium salts is beginning to emerge.

The precursor, tetrabutylazanium bromide (TBAB), has been effectively used as a co-catalyst in dual-catalyst systems. For example, in the cycloaddition of carbon dioxide to styrene (B11656) oxide, the addition of TBAB to an aluminum complex catalyst significantly increased the reaction conversion and lowered the activation energy by 11 kJ mol⁻¹. rsc.org This demonstrates a clear synergistic interaction where TBAB facilitates a key step in the catalytic cycle. Similarly, TBAB is employed as an efficient co-catalyst for numerous transition-metal-catalyzed coupling reactions, including Suzuki and Heck reactions. nih.govnih.govmdpi.commdpi.com

Future work in this area will likely involve:

Tethered Dual Catalysts: Designing molecules that tether a tetrabutylammonium salt to another catalytic species (e.g., a transition metal or a photoredox catalyst) to enhance interaction and efficiency. rsc.org

Cascade Reactions: Using this compound in combination with another catalyst to perform multiple, distinct reaction steps in a one-pot cascade sequence. nih.gov

Unlocking New Reactivity: Combining the unique properties of this compound with other catalysts to enable entirely new types of chemical transformations.

The table below details research findings on the synergistic use of the related compound, Tetrabutylazanium Bromide (TBAB), as a co-catalyst.

Primary CatalystCo-CatalystReactionObserved Synergistic EffectReference
Aluminum(III) ComplexTetrabutylazanium Bromide (TBAB)Cycloaddition of CO₂ to styrene oxideIncreased conversion from ~70% to 90%; reduced activation energy by 11 kJ mol⁻¹. rsc.org
Palladium CatalystTetrabutylazanium Bromide (TBAB)Suzuki Cross-CouplingActs as an efficient co-catalyst, improving reaction efficiency. nih.gov
Graphite Carbon NitrideTetrabutylazanium Bromide (TBAB)Synthesis of 4-phenyl-1,3-dioxolan-2-oneCombined catalytic system achieved 100% yield. nih.gov

Q & A

Q. What are the common synthetic applications of tetrabutylazanium tribromide (TBATB) in organic chemistry, and how is its catalytic efficiency quantified?

TBATB is widely used as a brominating agent and catalyst in reactions such as electrophilic additions and protecting-group chemistry. For example, it efficiently catalyzes the O-isopropylidenation of carbohydrates under mild conditions (40–60°C, 1–2 mol% catalyst loading), achieving yields >85% in <3 hours . Methodologically, its efficiency is assessed via reaction kinetics (e.g., turnover frequency) and comparative yield analysis against alternative catalysts like pyridinium tribromide. Key metrics include substrate conversion (monitored via TLC/GC) and bromine utilization efficiency .

Q. What safety protocols are essential when handling TBATB in laboratory settings?

TBATB is corrosive and reactive, requiring strict engineering controls (e.g., fume hoods, closed systems) and PPE (nitrile gloves, safety goggles, impervious lab coats). Exposure limits are not formally established, but its hazard profile aligns with GHS Category 1B for skin corrosion. First-aid measures include immediate rinsing with water for skin/eye contact and medical consultation if inhaled .

Q. How is TBATB characterized for purity and structural integrity in research settings?

Standard characterization involves:

  • NMR spectroscopy (e.g., 1^1H/13^13C NMR for confirming quaternary ammonium structure).
  • Elemental analysis (Br content should match theoretical 49.7% w/w).
  • X-ray crystallography (to resolve tribromide anion geometry) .

Advanced Research Questions

Q. What mechanistic insights explain TBATB’s role in bromonium ion generation during alkene bromination?

TBATB facilitates bromonium ion formation via heterolytic cleavage of the Br3_3^- anion, generating Br+^+ electrophiles. Kinetic studies (e.g., stopped-flow UV-Vis) reveal a two-step mechanism: (1) rapid Br+^+ transfer to the alkene, forming a bromonium intermediate, and (2) nucleophilic attack by Br^- to yield vicinal dibromides. Competing pathways (e.g., radical bromination) are negligible in TBATB-mediated reactions due to its ionic nature .

Q. How can reaction conditions be optimized for TBATB-catalyzed bis-indolylmethane synthesis to mitigate low yields in polar aprotic solvents?

Optimization strategies include:

  • Solvent selection : Dichloromethane outperforms DMF due to reduced Br3_3^- solvolysis (yields increase from 55% to 92%).
  • Substrate stoichiometry : A 1:1.2 indole:aldehyde ratio minimizes side reactions.
  • Additives : Molecular sieves (3Å) adsorb generated H2_2O, preventing catalyst deactivation .

Q. How do contradictory reports on TBATB’s stability in oxidative environments inform experimental design?

While TBATB is generally stable under inert atmospheres, conflicting data on its oxidative decomposition (e.g., Br2_2 release at >80°C) suggest the need for rigorous condition-specific stability assays. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under varying O2_2 levels can clarify decomposition thresholds. Contradictions may arise from trace moisture or impurities in commercial batches .

Q. What comparative advantages does TBATB offer over alternative brominating agents like pyridinium tribromide in stereoselective syntheses?

TBATB provides superior stereocontrol in dibrominations due to its ionic structure, which stabilizes transition states via electrostatic interactions. For example, in (E)-stilbene bromination, TBATB achieves >95% anti-addition selectivity, whereas pyridinium tribromide yields 80% anti due to competing radical pathways. Reaction monitoring via 1^1H NMR coupling constants validates stereochemical outcomes .

Methodological Guidance for Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported catalytic activity of TBATB across solvent systems?

  • Systematic replication : Repeat experiments using vendor-certified TBATB (e.g., Sigma-Aldrich, >98% purity) and anhydrous solvents.
  • Control experiments : Test for residual acidity (pH strips) or moisture (Karl Fischer titration) that may deactivate the catalyst.
  • Computational modeling : DFT studies (e.g., Gaussian 16) can predict solvent effects on Br3_3^- dissociation energy .

Q. What experimental frameworks validate TBATB’s compatibility with air-sensitive substrates?

  • Glovebox techniques : Conduct reactions under N2_2/Ar with rigorously dried reagents.
  • In situ monitoring : Use ATR-IR to detect Br2_2 release (absorbance at 245 nm).
  • Post-reaction analysis : ICP-MS quantifies residual Br^- to assess catalyst decomposition .

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